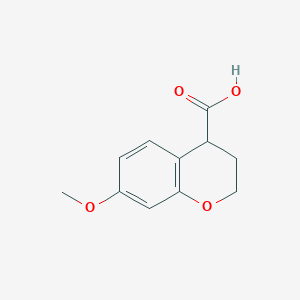

![molecular formula C18H26N4O4S B2447595 Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1421516-86-0](/img/structure/B2447595.png)

Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

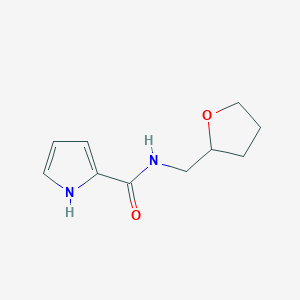

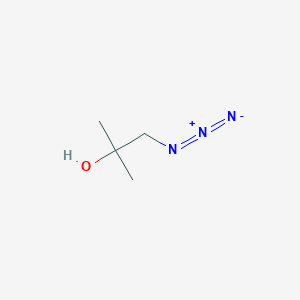

The compound is a complex organic molecule with several functional groups. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a pyrimido[2,1-b][1,3]thiazine ring, which is less common but can be found in some specialized compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the pyrimido[2,1-b][1,3]thiazine ring. The exact synthesis process would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of the carbonyl groups and the nitrogen atoms in the rings could make it reactive towards both nucleophilic and electrophilic reagents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could make it more soluble in water, while the presence of the carbonyl groups could affect its reactivity .Scientific Research Applications

Synthesis and Derivative Formation

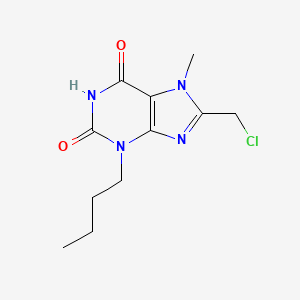

The compound Ethyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate is a significant chemical entity used in the synthesis of various heterocyclic compounds. Research has shown its versatility in forming derivatives that are crucial in medicinal chemistry and pharmacological studies. For instance, the synthesis of tetrahydrobenzothiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation highlights the potential of such compounds in drug discovery and development processes. These synthesized compounds are investigated for their potential biological activities, including antimicrobial, antilipase, and antiurease activities, suggesting their importance in developing new therapeutic agents (Abdalha, El-Regal, El-Kassaby, & Ali, 2011; Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Enzyme Inhibitory Activities

The exploration of the compound's derivatives extends to the evaluation of their antimicrobial and enzyme inhibitory activities. Notably, the synthesis and assessment of new 1,2,4-triazol-3-one derivatives demonstrate the compound's relevance in generating entities with good antimicrobial activity against various microorganisms. This underpins the potential for these derivatives in antimicrobial drug development (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012). Additionally, the synthesis of dipyrimido[4,5-b:5,4-e][1,4] thiazine derivatives and their evaluation as enzyme inhibitors further underscore the compound's utility in discovering novel inhibitors that could be pivotal in treating diseases associated with enzyme dysregulation (Karimian, Eshghi, Bakavoli, Shiri, Saadatmandzadeh, Asghari, & Moradi, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 4-(7-ethyl-8-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O4S/c1-4-14-12(3)19-17-22(16(14)24)10-13(11-27-17)15(23)20-6-8-21(9-7-20)18(25)26-5-2/h13H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMKCNNDHQKRLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)

![ethyl 2-{[4-(2,3-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B2447524.png)

![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)

![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)